1-(3-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound with a complex molecular structure, characterized by the presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety. Its molecular formula is with a molecular weight of approximately 251.63 g/mol. This compound is primarily studied for its potential applications in various scientific fields, including medicinal chemistry and agrochemicals.
The synthesis of 1-(3-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves several key steps:
These steps may require optimization of reaction conditions, including temperature, pressure, and reaction time, to enhance yield and purity.
The molecular structure of 1-(3-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 251.63 g/mol |
IUPAC Name | 1-[3-amino-5-(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI | InChI=1S/C10H9ClF3NO/c1-5(11)9(16)6-2-7(10(12,13)14)4-8(15)3-6/h2-5H,15H2,1H3 |
InChI Key | KYWKJXUGPWNRBW-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)C1=CC(=CC(=C1)N)C(F)(F)F)Cl |
The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, while the amino group can participate in hydrogen bonding interactions .
1-(3-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various chemical reactions typical for ketones and amines:
The specific reaction pathways depend on the reagents used and the conditions applied during synthesis or application.
The mechanism of action for 1-(3-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one primarily involves its interaction with biological targets:
The physical properties of 1-(3-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one are summarized as follows:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The chemical properties include reactivity typical of ketones and amines, making it suitable for various synthetic applications .
1-(3-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several notable applications:
This compound's unique structure makes it valuable for targeted research in medicinal chemistry and agrochemical development.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1